molecular formula C14H21ClN4O B1452465 2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 1306606-72-3

2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No. B1452465
M. Wt: 296.79 g/mol
InChI Key: WYKHPUSKSXGXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one” is a chemical compound . It is a metabolite of buspirone .


Molecular Structure Analysis

The molecular weight of this compound is 333.26 . The IUPAC name is 2-chloro-1-(4-(2-isopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-one hydrochloride . The InChI code is 1S/C14H21ClN4O.ClH/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15;/h8,10H,4-7,9H2,1-3H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

DNA Interaction and Cellular Staining

The compound belongs to a class of synthetic dyes known for their ability to bind strongly to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes it useful for fluorescent DNA staining, providing insights into cell biology through chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. The molecule's derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, indicating a broad spectrum of applications in drug design and molecular biology research (Issar & Kakkar, 2013).

Pharmacokinetics and Metabolism

Arylpiperazine derivatives, including compounds similar to the one , have reached clinical applications primarily for treating mental health disorders such as depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation mediated by cytochrome P450 enzymes, resulting in metabolites that interact with various neurotransmitter receptors. This extensive metabolism and tissue distribution, including the brain, highlight the compound's significance in pharmacological research, especially concerning its metabolic pathways and therapeutic potential (Caccia, 2007).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O/c1-10(2)14-16-11(3)8-12(17-14)18-4-6-19(7-5-18)13(20)9-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHPUSKSXGXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 4
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 6
2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.